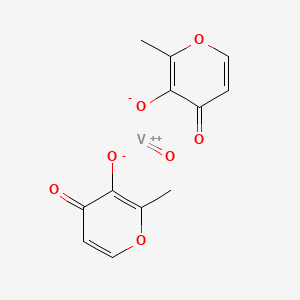

Bis(maltolato)oxovanadium(IV)

Übersicht

Beschreibung

Bis(maltolato)oxovanadium(IV), also known as BMOV, is a potent, reversible, competitive, and orally active pan-protein tyrosine phosphatases (PTP) inhibitor . It inhibits HCPTPA, PTP1B, HPTPβ, and SHP2 . BMOV is a potent insulin sensitizer and has been shown to have anti-diabetic properties .

Synthesis Analysis

While specific synthesis methods for BMOV were not found in the search results, a related compound, bis((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoatato) oxovanadium (IV) (BBOV), has been synthesized and used in the treatment of STZ-induced diabetic rats .Molecular Structure Analysis

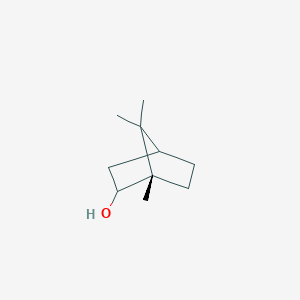

BMOV forms a pyramidal structure with the vanadyl oxygen on the top, and four ligand’s oxygens at the base .Chemical Reactions Analysis

BMOV has been shown to interact with serum proteins, such as apo-transferrin and albumin . It has also been reported to induce phosphorylation of major upstream insulin signaling proteins .Wissenschaftliche Forschungsanwendungen

Antidiabetisches Mittel

BMOV hat sich als vielversprechendes Antidiabetikum erwiesen. Es wurde festgestellt, dass es ein starkes Insulin-Mimik ist und ein vielversprechendes Profil als orales Blutzucker senkendes Medikament aufweist .

Schützende Rolle im Zellstoffwechsel

BMOV wurde auf seine schützende Rolle im Zellstoffwechsel untersucht. Eine Studie ergab, dass eine Kombinationsbehandlung mit Kupfer (Cu) und BMOV eine mögliche Strategie zur Reduzierung der Toxizität von BMOV sein könnte. Die Behandlung von Leberzellen mit BMOV reduzierte die Zelllebensfähigkeit unter den vorliegenden Bedingungen, aber die Zelllebensfähigkeit wurde korrigiert, als Zellen gleichzeitig mit BMOV und Cu inkubiert wurden .

3. Auswirkung auf die Kern- und Mitochondrien-DNA Die Wirkung von BMOV auf die Kern- und Mitochondrien-DNA wurde untersucht. Die Kombinationsbehandlung mit beiden Metallen reduzierte die durch BMOV verursachte Kernschädigung. Darüber hinaus tendierte die Behandlung mit diesen beiden Metallen gleichzeitig dazu, die ND1/ND4-Deletion der mitochondrialen DNA zu reduzieren, die bei der Behandlung mit BMOV allein erzeugt wurde .

Induktion der Angiogenese

Es wurde festgestellt, dass BMOV die Angiogenese durch Phosphorylierung von VEGFR2 induziert. Es verbessert den Wundverschluss in vivo bei C57BL/6JRj-Mäusen signifikant um 45 % .

5. Auswirkung auf die Proteinlokalisierung in Membran-Mikrobereichen Die Auswirkungen der Behandlung mit BMOV auf die Proteinlokalisierung in Membran-Mikrobereichen wurden untersucht, indem die Auswirkungen von Insulin und die Behandlung mit BMOV auf die lateralen Bewegungen und die Kompartimentierung einzelner Insulinrezeptoren (IR) verglichen wurden .

Verbesserung des Wundverschlusses

BMOV ist in der Lage, den Wundverschluss in vivo zu verbessern. Darüber hinaus ist BMOV in Gegenwart von endogenem VEGF-A in der Lage, die Angiogenese in vitro zu stimulieren, indem es die Phosphorylierung von VEGFR2 und seinen stromabwärts gelegenen proangiogenen Enzymen erhöht .

Wirkmechanismus

Target of Action

Bis(maltolato)oxovanadium(IV) (BMOV) is a potent, reversible, competitive, and orally active inhibitor of protein tyrosine phosphatases (PTPs), including HCPTPA, PTP1B, HPTPβ, and SHP2 . These PTPs are key components in the insulin signaling pathways .

Mode of Action

BMOV interacts with its targets (PTPs) and inhibits their activity. This inhibition leads to an increase in the phosphorylation of several key components of the insulin signaling pathways, such as phosphatidyl-inositol 3-kinase (PI3-K), and its downstream effector, protein kinase B (PKB) .

Biochemical Pathways

BMOV affects the insulin signaling pathway by inhibiting PTPs, leading to increased phosphorylation of key components of this pathway . This results in enhanced insulin signaling, which can improve glycemic metabolism . Furthermore, BMOV has been shown to regulate the unfolded protein response (UPR) pathway, affecting both apoptotic and pro-survival signaling .

Result of Action

The molecular and cellular effects of BMOV’s action include improved insulin signaling and glycemic metabolism , reduced cell viability in hepatic cells , and regulation of the UPR pathway, affecting both apoptotic and pro-survival signaling . In addition, BMOV has been shown to reduce nuclear damage caused by itself when co-treated with copper .

Action Environment

Environmental factors, such as the presence of other minerals like copper, can influence the action, efficacy, and stability of BMOV. For instance, co-treatment with copper and BMOV has been shown to reduce the toxicity of BMOV, correcting reduced cell viability when cells were co-incubated with BMOV and copper . This suggests that the environment in which BMOV is administered can significantly impact its therapeutic potential.

Zukünftige Richtungen

Research has shown that combining copper (Cu) and BMOV could effectively reduce the toxicity associated with vanadium and enhance its potential therapeutic applications . Furthermore, BMOV has been shown to enhance wound closure in vivo and stimulate in vitro angiogenesis in the presence of endogenous VEGF-A .

Biochemische Analyse

Biochemical Properties

Bis(maltolato)oxovanadium(IV) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with glutathione peroxidase (GSH-Px), glutathione reductase (GR), and glutathione transferase (GST), which are enzymes related to antioxidant defence .

Cellular Effects

Bis(maltolato)oxovanadium(IV) has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in diabetic streptozotocin rats, treatment with bis(maltolato)oxovanadium(IV) led to changes in the concentration of various trace elements in the tissues .

Molecular Mechanism

The molecular mechanism of action of bis(maltolato)oxovanadium(IV) is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(maltolato)oxovanadium(IV) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of bis(maltolato)oxovanadium(IV) vary with different dosages in animal models. For instance, in a study with diabetic streptozotocin rats, a higher dosage of bis(maltolato)oxovanadium(IV) led to a decrease in food intake, glycaemia, selenium absorbed, selenium retained, and selenium content in the kidney, liver, and spleen .

Metabolic Pathways

Bis(maltolato)oxovanadium(IV) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for bis(maltolato)oxovanadium(IV) involves the reaction of vanadium(IV) oxide with maltol in the presence of a base to form the bis(maltolato)oxovanadium(IV) complex.", "Starting Materials": [ "Vanadium(IV) oxide", "Maltol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve vanadium(IV) oxide in water to form a solution.", "Add maltol to the solution and stir until dissolved.", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to around 8-9.", "Heat the solution to around 80-90°C and stir for several hours.", "Allow the solution to cool and filter to remove any solids.", "Concentrate the solution under reduced pressure to obtain the bis(maltolato)oxovanadium(IV) complex as a solid." ] } | |

CAS-Nummer |

38213-69-3 |

Molekularformel |

C12H10O7V |

Molekulargewicht |

317.14 g/mol |

IUPAC-Name |

2-methyl-4-oxopyran-3-olate;oxovanadium(2+) |

InChI |

InChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;;/q;;;+2/p-2 |

InChI-Schlüssel |

XUOLEICXAPEOSI-UHFFFAOYSA-L |

SMILES |

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].O=[V+2] |

Kanonische SMILES |

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].O=[V+2] |

Aussehen |

Black solid powder |

Andere CAS-Nummern |

38213-69-3 |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

is(maltolato)oxovanadium(IV) BMOV IV BMOV(IV) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

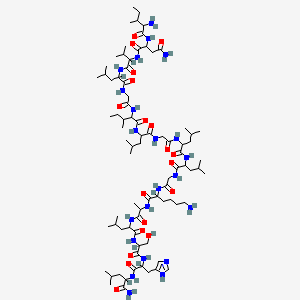

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)

![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)